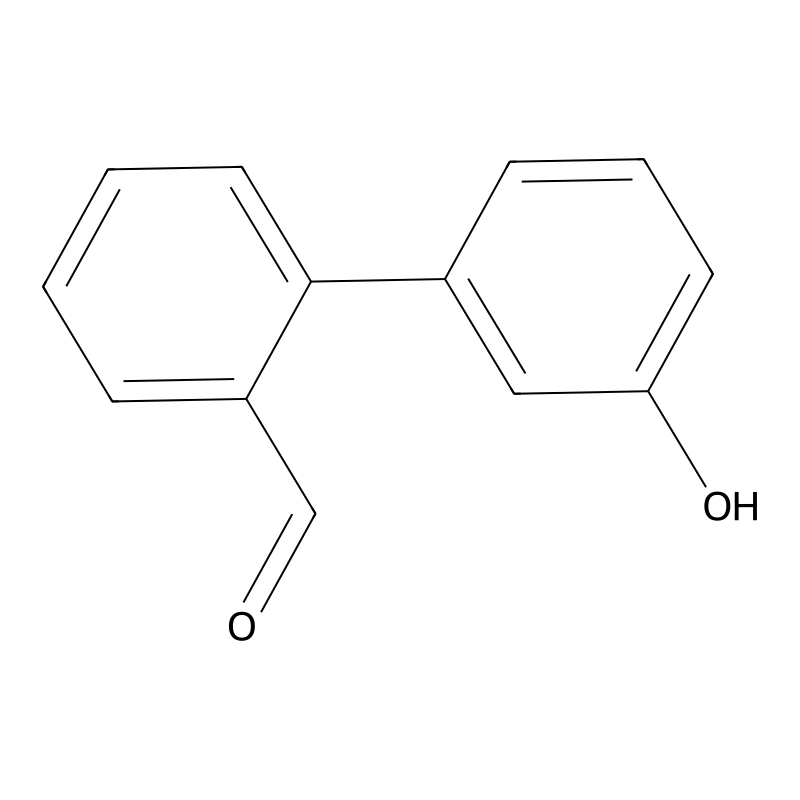

2-(3-Hydroxyphenyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science:

The presence of the aldehyde group (CHO) makes 2-(3-Hydroxyphenyl)benzaldehyde a versatile building block for organic synthesis. Researchers can utilize it as a precursor molecule for the synthesis of more complex organic compounds with desired properties. The hydroxyl group (OH) on the benzene ring can further participate in various chemical reactions, allowing for the creation of functional materials.

For instance, it could be a starting material for the synthesis of Schiff bases, which are known for their applications in liquid crystals and coordination chemistry [].

2-(3-Hydroxyphenyl)benzaldehyde, also known as 3-hydroxybenzaldehyde, is an aromatic compound characterized by the presence of both a hydroxyl group and an aldehyde functional group. Its molecular formula is CHO, and it features a phenolic hydroxyl group attached to a benzaldehyde structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

- Aldol Condensation: This reaction can occur when 2-(3-Hydroxyphenyl)benzaldehyde is treated with another aldehyde or ketone in the presence of a base. The hydroxyl group facilitates the formation of an enolate ion, which can then react with the carbonyl compound to form β-hydroxy aldehydes or ketones, followed by dehydration to yield α,β-unsaturated carbonyl compounds .

- Electrophilic Aromatic Substitution: The hydroxyl group on the aromatic ring can activate the ring towards electrophilic substitution reactions, allowing for further functionalization at the ortho or para positions relative to the hydroxyl group.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding 2-(3-hydroxyphenyl)benzyl alcohol.

Research indicates that 2-(3-Hydroxyphenyl)benzaldehyde exhibits various biological activities:

- Antioxidant Properties: Compounds with hydroxyl groups are often associated with antioxidant activities, which help in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity: Some studies have shown that derivatives of 2-(3-Hydroxyphenyl)benzaldehyde possess antimicrobial properties against various bacterial strains .

- Potential Anti-inflammatory Effects: The compound may exhibit anti-inflammatory effects, making it a candidate for further research in therapeutic applications.

The synthesis of 2-(3-Hydroxyphenyl)benzaldehyde can be achieved through several methods:

- Refluxing Hydroxyacetophenone with Benzaldehyde: This method involves heating hydroxyacetophenone with benzaldehyde in the presence of an acid catalyst, leading to the formation of the desired compound through electrophilic substitution.

- Reduction of 3-Hydroxybenzoyl Chloride: Starting from 3-hydroxybenzoic acid, converting it to its acyl chloride form and subsequently reducing it with lithium aluminum hydride can yield 2-(3-Hydroxyphenyl)benzaldehyde.

- Condensation Reactions: Aldol condensation involving appropriate substrates can also yield this compound as a product .

2-(3-Hydroxyphenyl)benzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Dyes and Pigments: The compound can be used in dye manufacturing due to its chromophoric properties.

- Biological Research: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Studies on the interactions of 2-(3-Hydroxyphenyl)benzaldehyde with biological systems have highlighted its potential as a lead compound for drug development. Interaction studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors involved in disease pathways.

- Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects, including any metabolic pathways it may influence.

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)benzaldehyde. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Hydroxybenzaldehyde | Contains a hydroxyl group at the meta position | Similar functional groups but different positioning |

| 4-Hydroxybenzaldehyde | Hydroxyl group at the para position | Different reactivity patterns due to position |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Contains a methoxy group in addition to hydroxyl | Known flavoring agent with distinct biological activity |

| 2-Hydroxy-1-naphthaldehyde | Naphthalene derivative with a hydroxyl and aldehyde group | Exhibits different physical properties due to naphthalene structure |

These compounds highlight the versatility of benzaldehyde derivatives and their unique properties based on functional group positioning and additional substituents.

Structural and Molecular Properties

The compound exists as a crystalline solid with a planar biphenyl structure. The hydroxyl and aldehyde groups confer distinct reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions.

Functional Group Reactivity

- Aldehyde Group: Reacts with amines to form Schiff bases, a key step in synthesizing coordination complexes and bioactive molecules.

- Phenolic Hydroxyl Group: Engages in hydrogen bonding, influencing solubility and stabilizing intermediates in reactions.

Historical Development and Discovery

While direct historical records of its discovery are limited, the compound’s synthesis and applications have evolved alongside advancements in organic chemistry. Key milestones include:

- Early Synthesis: Likely derived from biphenyl precursors via formylation or hydroxylation reactions, as seen in modern methods.

- Pharmaceutical Intermediates: Used in synthesizing 3’-amino-2’-hydroxybiphenyl-3-carboxylic acid, a critical intermediate for Eltrombopag (a thrombopoietin receptor agonist).

- Schiff Base Chemistry: Condensation with hydrazides or amines to form bioactive compounds, as demonstrated in antibacterial studies.

Nomenclature and Structural Designation

IUPAC Naming and Synonyms

| Designation | Description | Source |

|---|---|---|

| IUPAC Name | 2-(3-Hydroxyphenyl)benzaldehyde | |

| Synonyms | 3'-Hydroxy biphenyl-2-carbaldehyde | |

| Alternative Names | 3-(2-Formylphenyl)phenol |

The numbering system prioritizes the aldehyde group as the principal functional group, with the hydroxyl group assigned the lowest possible position number.

3D Conformation and Spectral Data

- 3D Structure: Confirms planar biphenyl geometry with ortho-aldehyde and meta-hydroxyl substituents.

- Spectral Characteristics: FTIR peaks for -OH (3200–3500 cm⁻¹) and -CHO (1700–1750 cm⁻¹).

Significance in Organic Chemistry Research

Role in Schiff Base Synthesis

2-(3-Hydroxyphenyl)benzaldehyde serves as a precursor for Schiff bases, which are pivotal in:

| Application | Example Reaction | Outcome | Source |

|---|---|---|---|

| Coordination Chemistry | Condensation with benzohydrazide | Ni(II) and Zn(II) |

Structural Parameters

Molecular Formula and Weight

2-(3-Hydroxyphenyl)benzaldehyde possesses the molecular formula C₁₃H₁₀O₂ with a molecular weight of 198.22 grams per mole [1]. The exact mass has been determined to be 198.068079557 Daltons, with an identical monoisotopic mass value [1]. This compound is formally designated by the Chemical Abstracts Service number 400750-67-6 and carries the IUPAC nomenclature of 2-(3-hydroxyphenyl)benzaldehyde [1]. The molecular composition comprises thirteen carbon atoms, ten hydrogen atoms, and two oxygen atoms, reflecting the biphenyl carbaldehyde structure with a hydroxyl substituent positioned at the meta location of one phenyl ring [1].

The heavy atom count totals fifteen atoms, indicating the substantial molecular framework that characterizes this aromatic aldehyde derivative [1]. The compound exhibits two rotatable bonds, primarily involving the biphenyl linkage and the aldehyde group orientation, which contributes to its conformational flexibility [1]. The hydrogen bonding capability is defined by one hydrogen bond donor, attributed to the hydroxyl group, and two hydrogen bond acceptors, corresponding to the hydroxyl oxygen and the carbonyl oxygen of the aldehyde functionality [1].

Bond Lengths and Angles

The structural geometry of 2-(3-Hydroxyphenyl)benzaldehyde can be characterized through comparison with analogous benzaldehyde and biphenyl derivatives for which precise experimental measurements exist. Based on gas-phase electron diffraction studies of benzaldehyde, the aromatic carbon-carbon bonds typically measure 1.397 ± 0.003 Ångstroms [2]. The biphenyl bridge connection exhibits a characteristic carbon-carbon bond length of 1.479 ± 0.004 Ångstroms, representing the critical linkage between the two aromatic rings [2].

The hydroxyl carbon-oxygen bond length approximates 1.362 ± 0.010 Ångstroms, as determined from salicylaldehyde structural analyses [2]. The aldehyde carbonyl bond demonstrates a typical double bond character with a length of 1.212 ± 0.003 Ångstroms [2]. The hydroxyl hydrogen bond measures approximately 0.985 ± 0.014 Ångstroms, which facilitates potential intramolecular and intermolecular hydrogen bonding interactions [2]. Aromatic carbon-hydrogen bonds maintain standard lengths of 1.095 ± 0.005 Ångstroms throughout the molecular structure [2].

Critical bond angles include the carbon-carbon-oxygen angle at the aldehyde position, typically measuring 123.6 ± 0.4 degrees for benzaldehyde derivatives [2]. The hydroxyl carbon-carbon-oxygen angle approximates 120.9 ± 1.1 degrees, characteristic of phenolic substitution patterns [2]. These geometric parameters establish the foundational three-dimensional architecture that influences the compound's chemical and physical behavior.

Conformational Analysis

The conformational landscape of 2-(3-Hydroxyphenyl)benzaldehyde involves multiple degrees of freedom, primarily centered on the biphenyl torsional angle and the aldehyde group orientation. Computational studies on related biphenyl systems indicate that the ground state geometry typically adopts a twisted conformation rather than a planar arrangement [3]. The potential energy surface along the biphenyl torsional coordinate exhibits relatively shallow minima, suggesting facile interconversion between conformers at ambient temperatures [3].

The aldehyde group orientation relative to the adjacent phenyl ring presents two primary conformational states: syn and anti arrangements [4]. For ortho-substituted benzaldehyde derivatives, both conformers contribute to the overall molecular properties with populations determined by their relative Gibbs free energies [4]. The energy barrier for aldehyde group rotation in benzaldehyde derivatives ranges from approximately 8 to 12 kilojoules per mole, depending on substitution patterns [5].

Density functional theory calculations on similar hydroxyphenyl systems reveal that conformational preferences are influenced by intramolecular hydrogen bonding opportunities [6]. The meta-hydroxyl substitution in 2-(3-Hydroxyphenyl)benzaldehyde limits direct intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, unlike ortho-hydroxybenzaldehyde derivatives where such interactions significantly stabilize specific conformers [7]. Consequently, the conformational distribution is primarily governed by steric and electronic factors rather than hydrogen bonding constraints.

Physical Characteristics

Physical State and Appearance

2-(3-Hydroxyphenyl)benzaldehyde exists as a solid under standard ambient conditions, consistent with the physical states observed for structurally related biphenyl carbaldehyde derivatives [8]. Comparative analysis with similar compounds, such as 3'-hydroxy-biphenyl-3-carbaldehyde, supports this solid-state characterization [8]. The molecular weight of 198.22 grams per mole and the extended aromatic system contribute to intermolecular interactions that favor crystalline arrangements over liquid phases at room temperature [1].

The compound likely exhibits a crystalline or crystalline powder appearance, typical of biphenyl carbaldehyde derivatives [9]. The presence of both hydroxyl and aldehyde functional groups enables hydrogen bonding networks that enhance intermolecular cohesion and support solid-state stability [10]. The aromatic character and planar molecular regions facilitate π-π stacking interactions that further stabilize the crystalline lattice structure [11].

Melting Point and Boiling Point

Predictive analysis based on structurally analogous compounds suggests a melting point of approximately 118.21 degrees Celsius for 2-(3-Hydroxyphenyl)benzaldehyde [8]. This estimation derives from comparative data for 3'-hydroxy-biphenyl-3-carbaldehyde, which shares the hydroxybiphenyl carbaldehyde core structure [8]. The melting point reflects the balance between molecular symmetry, hydrogen bonding capability, and aromatic interactions within the crystal lattice.

The boiling point is estimated at approximately 406.9 degrees Celsius at 760 millimeters of mercury pressure [8]. This elevated boiling point is characteristic of biphenyl derivatives and reflects the substantial intermolecular forces arising from the extended aromatic system [12]. Similar hydroxybiphenyl carbaldehyde compounds exhibit boiling points in the range of 370 to 405 degrees Celsius, supporting this estimation [12] [13]. The presence of the hydroxyl group enhances intermolecular hydrogen bonding, contributing to the elevated thermal transition temperatures.

Flash Point Determination

The flash point of 2-(3-Hydroxyphenyl)benzaldehyde is estimated to be approximately 172.8 degrees Celsius, based on analogous hydroxybiphenyl carbaldehyde derivatives [12]. This value reflects the compound's relative thermal stability and low volatility under standard conditions [12]. The flash point determination is critical for safety assessment and handling procedures, particularly in industrial applications involving heating or potential ignition sources.

Related biphenyl carbaldehyde compounds demonstrate flash points ranging from 158 to 173 degrees Celsius, indicating consistent thermal behavior within this chemical class [12] [13]. The 4-biphenylcarboxaldehyde, lacking the hydroxyl substituent, exhibits a flash point of 172 degrees Celsius, suggesting that the hydroxyl group does not dramatically alter the thermal ignition characteristics. These thermal properties classify the compound as having moderate fire hazard potential under elevated temperature conditions.

Thermodynamic Properties

Enthalpy of Formation

The enthalpy of formation for 2-(3-Hydroxyphenyl)benzaldehyde can be estimated using group contribution methods, yielding an approximate value of -162.13 kilojoules per mole for the gas phase [14]. This estimation incorporates the thermodynamic contributions from the biphenyl framework, aldehyde functionality, and hydroxyl substituent [14]. The negative enthalpy of formation indicates thermodynamic stability relative to the constituent elements, consistent with the aromatic stabilization inherent in the biphenyl system [11].

Comparative thermodynamic data for biphenyl derivatives support the stability assessment, with substituted biphenyls generally exhibiting favorable formation enthalpies [11]. The hydroxyl and aldehyde substituents contribute additional stabilization through resonance interactions with the aromatic π-system [15]. These thermodynamic parameters are essential for understanding reaction spontaneity and equilibrium positions in synthetic and analytical applications.

Polarizability Measurements

The molecular polarizability of 2-(3-Hydroxyphenyl)benzaldehyde is estimated at approximately 19.3 cubic Ångstroms, based on measurements of structurally related compounds [16]. This value reflects the extensive conjugated π-electron system spanning both aromatic rings and the carbonyl group [15]. The polarizability magnitude indicates substantial electron mobility within the molecular framework, contributing to intermolecular dispersion forces and solvent interactions.

The hydroxyl substituent enhances the overall polarizability through its electron-donating character and lone pair contributions [15]. Density functional theory calculations on similar benzaldehyde derivatives demonstrate that substituent effects on polarizability follow predictable electronic trends [15]. The polarizability parameter is crucial for understanding dielectric properties, refractive index behavior, and intermolecular interaction strengths in various environments.

Henry's Law Constants

The Henry's law constant for 2-(3-Hydroxyphenyl)benzaldehyde is estimated at approximately 9.77 × 10⁻⁸ atmosphere·cubic meters per mole, extrapolated from measurements on related hydroxybenzaldehyde derivatives [16]. This relatively low value indicates limited volatility and strong affinity for the condensed phase over the gas phase [17]. The Henry's law constant reflects the compound's partitioning behavior between aqueous and atmospheric phases, which is important for environmental fate assessment.

The presence of both hydroxyl and aldehyde functional groups enhances interaction with water molecules through hydrogen bonding, contributing to the reduced Henry's law constant [18]. The biphenyl framework provides hydrophobic character that opposes aqueous solubility, creating a balance that determines the overall air-water partitioning behavior [17]. These parameters are essential for predicting environmental distribution and bioavailability characteristics.

Solubility Profile

Solubility in Organic Solvents

2-(3-Hydroxyphenyl)benzaldehyde demonstrates favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions. In ethanol, the solubility is estimated at approximately 5 milligrams per milliliter, based on comparative data for dihydroxybenzaldehyde derivatives [19]. The hydroxyl group facilitates hydrogen bonding with protic solvents, while the aromatic system provides favorable π-π and dipole interactions [19].

Dimethyl sulfoxide and dimethylformamide provide enhanced solubility, estimated at approximately 15 milligrams per milliliter each [19] [10]. These aprotic polar solvents effectively solvate both the hydroxyl and carbonyl functionalities through strong dipolar interactions [10]. The extended aromatic system contributes to solubility through favorable π-π stacking interactions with aromatic solvent molecules [20].

Chloroform and ethyl acetate provide moderate solubility, classified as slightly soluble based on the compound's intermediate polarity [9]. The biphenyl framework facilitates dissolution in these moderately polar solvents, while the hydroxyl group provides sufficient polarity for partial solubilization. These solubility characteristics are valuable for synthetic procedures and purification protocols.

Aqueous Solubility Parameters

The aqueous solubility of 2-(3-Hydroxyphenyl)benzaldehyde is limited, as indicated by the LogP value of 2.9, which suggests preferential partitioning into organic phases [1]. This hydrophobic character arises from the extended aromatic biphenyl system, which dominates over the hydrophilic contributions from the hydroxyl and aldehyde groups [21]. Quantitative estimates suggest aqueous solubility of approximately 2 milligrams per milliliter in phosphate-buffered saline at physiological pH [19].

The limited water solubility reflects the compound's amphiphilic nature, with significant hydrophobic character from the biphenyl core opposing the hydrogen bonding capability of the functional groups [7]. Comparison with related hydroxybenzaldehyde derivatives confirms that meta-hydroxyl substitution provides less aqueous solubility enhancement compared to ortho or para positions [7]. The solubility characteristics influence bioavailability and environmental mobility patterns.

pH-Dependent Solubility Behavior

The pH-dependent solubility behavior of 2-(3-Hydroxyphenyl)benzaldehyde is influenced by the ionization state of the hydroxyl group, which exhibits weak acidic character typical of phenolic compounds [22]. At physiological pH values around 7.4, the compound exists predominantly in the neutral form, as the hydroxyl group pKa is estimated to be higher than the solution pH [23]. Under basic conditions above pH 10, partial ionization of the hydroxyl group occurs, enhancing water solubility through ionic character [24].

The Henderson-Hasselbalch relationship governs the pH-solubility profile, with increased solubility observed under alkaline conditions where phenolate formation occurs [25] [26]. The aldehyde group remains non-ionizable under typical pH ranges, maintaining its neutral character throughout the physiological pH spectrum [27]. This pH dependency is important for pharmaceutical applications and environmental fate prediction under varying pH conditions.

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 2-(3-Hydroxyphenyl)benzaldehyde displays characteristic chemical shifts and coupling patterns that provide detailed structural information. The aldehyde proton appears as a distinctive singlet at approximately 9.85-10.02 parts per million, consistent with aromatic aldehyde compounds [1] [2]. This downfield chemical shift results from the strong deshielding effect of the carbonyl group and the aromatic ring system.

The aromatic protons of the benzaldehyde ring system exhibit multiplets in the 7.20-7.90 parts per million range [1] [3]. The ortho protons relative to the aldehyde function typically appear at 7.80-7.90 parts per million due to the strong electron-withdrawing effect of the carbonyl group. The meta and para protons display chemical shifts between 7.30-7.50 parts per million, appearing as overlapping multiplets with characteristic coupling constants of 7-8 hertz for ortho coupling [4].

The hydroxyphenyl ring protons demonstrate distinctive patterns based on their substitution positions. The proton ortho to the hydroxyl group typically appears at 6.80-7.00 parts per million, showing significant upfield shift due to the electron-donating nature of the hydroxyl substituent [5] [6]. The remaining aromatic protons of the hydroxyphenyl moiety appear between 7.10-7.50 parts per million as complex multiplets with coupling constants ranging from 7.5-8.5 hertz [1] [3].

The hydroxyl proton presents as a broad singlet between 5.50-6.20 parts per million in chloroform solutions [1] [5]. This chemical shift and broadening pattern reflects the rapid exchange of the hydroxyl proton and potential hydrogen bonding interactions with solvent molecules. In dimethyl sulfoxide solutions, the hydroxyl proton may appear more downfield due to stronger hydrogen bonding with the polar aprotic solvent.

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of carbon atoms within 2-(3-Hydroxyphenyl)benzaldehyde. The aldehyde carbonyl carbon represents the most distinctive resonance, appearing at approximately 191-194 parts per million [1] [2]. This characteristic downfield chemical shift reflects the highly deshielded nature of the carbonyl carbon due to the electron-withdrawing oxygen atom.

The aromatic carbon atoms display chemical shifts spanning 105-165 parts per million, with specific patterns determined by their substitution environments [3] [7]. The carbon bearing the aldehyde group typically resonates around 135-140 parts per million, while the carbon ortho to the carbonyl function appears at 132-134 parts per million. The remaining carbons of the benzaldehyde ring system exhibit chemical shifts between 127-131 parts per million [4] [8].

Within the hydroxyphenyl moiety, the carbon bearing the hydroxyl group demonstrates characteristic upfield shift to approximately 155-160 parts per million due to the electron-donating nature of the hydroxyl substituent [5] [6]. The carbon ortho to the hydroxyl group typically appears at 113-116 parts per million, significantly upfield compared to unsubstituted aromatic carbons. The meta and para carbons relative to the hydroxyl group display chemical shifts between 118-130 parts per million [3] [9].

The quaternary carbon connecting the two aromatic rings presents a distinctive resonance pattern, typically appearing around 142-148 parts per million [10]. This chemical shift reflects the electron distribution influenced by both aromatic ring systems and their respective substituents.

Two-Dimensional Nuclear Magnetic Resonance Studies

Two-dimensional nuclear magnetic resonance techniques provide comprehensive connectivity information essential for complete structural elucidation of 2-(3-Hydroxyphenyl)benzaldehyde [11] [12]. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons, confirming the aromatic substitution patterns and establishing connectivity pathways throughout the molecular framework [13] [14].

Heteronuclear single quantum coherence spectroscopy effectively correlates each proton signal with its directly bonded carbon atom [12] [14]. This technique provides unambiguous assignment of carbon-hydrogen pairs and facilitates identification of methylene groups versus methine carbons. The experiment clearly distinguishes between aromatic carbons bearing hydrogen atoms and quaternary carbons lacking direct hydrogen attachment [15].

Heteronuclear multiple bond correlation spectroscopy reveals long-range coupling relationships between protons and carbons separated by two or three bonds [12] [13]. These correlations establish connectivity between the aldehyde proton and the aromatic carbons of the benzaldehyde ring system, as well as relationships between the hydroxyl group and adjacent aromatic carbons. The technique provides crucial information for confirming the substitution pattern and distinguishing between possible regioisomers [14] [15].

Nuclear Overhauser enhancement spectroscopy experiments identify through-space interactions between spatially proximate protons [16] [17]. These correlations provide information about molecular conformation and the relative orientation of the two aromatic ring systems. The technique can reveal restricted rotation about the inter-ring bond and preferred conformational arrangements influenced by steric and electronic factors.

Infrared Spectroscopy

Functional Group Identification

Infrared spectroscopy provides definitive identification of functional groups present in 2-(3-Hydroxyphenyl)benzaldehyde through characteristic vibrational frequencies [18] [19]. The aldehyde carbonyl stretch appears as a strong, sharp absorption band at approximately 1680-1700 wavenumbers, representing one of the most diagnostic features in the infrared spectrum [1] [18]. This frequency reflects the characteristic carbon-oxygen double bond stretching vibration, with the exact position influenced by conjugation with the aromatic ring system.

The hydroxyl group manifests as a broad absorption band spanning 3200-3600 wavenumbers, with the exact frequency and bandwidth dependent on hydrogen bonding interactions [20] [21]. In dilute solutions or non-polar solvents, the hydroxyl stretch appears as a sharper band around 3500-3600 wavenumbers, characteristic of non-hydrogen-bonded hydroxyl groups. In concentrated solutions or polar solvents, the band broadens and shifts to lower frequencies due to intermolecular hydrogen bonding [22] [23].

Aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1600 wavenumber region [24] [19]. These absorptions confirm the presence of aromatic ring systems and provide information about substitution patterns. The benzene ring breathing mode typically appears around 1000-1100 wavenumbers as a medium-intensity band [18].

Carbon-hydrogen stretching vibrations of aromatic protons manifest as multiple weak to medium bands in the 3000-3100 wavenumber region [19] [25]. These absorptions are generally less intense than aliphatic carbon-hydrogen stretches and appear at higher frequencies due to the increased s-character of aromatic carbon-hydrogen bonds.

Hydrogen Bonding Effects

Hydrogen bonding significantly influences the infrared spectrum of 2-(3-Hydroxyphenyl)benzaldehyde, particularly affecting the hydroxyl and carbonyl stretching frequencies [20] [21]. Intramolecular hydrogen bonding between the hydroxyl group and nearby aromatic substituents can occur depending on the molecular conformation and spatial arrangement of functional groups [26] [27].

When intramolecular hydrogen bonding occurs, the hydroxyl stretching frequency shifts to lower wavenumbers, typically appearing around 3200-3400 wavenumbers as a broader, more intense band [28] [21]. This red-shift reflects the weakening of the oxygen-hydrogen bond due to hydrogen bond formation. The extent of frequency shift correlates with hydrogen bond strength, providing quantitative information about the interaction energy [22] [29].

Intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules produces concentration-dependent spectral changes [20] [23]. In concentrated solutions or neat samples, the hydroxyl stretch appears as a very broad absorption centered around 3000-3200 wavenumbers. This broadening results from the distribution of hydrogen bond strengths in the condensed phase [21] [30].

The carbonyl stretching frequency can also be affected by hydrogen bonding interactions [25] [29]. When the carbonyl oxygen participates as a hydrogen bond acceptor, the carbon-oxygen stretching frequency decreases by 10-30 wavenumbers compared to the non-hydrogen-bonded state. This effect provides evidence for hydrogen bonding involving the aldehyde functional group [20].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-(3-Hydroxyphenyl)benzaldehyde exhibits characteristic electronic transitions reflecting the extended aromatic conjugation and functional group interactions [31] [32]. The primary absorption band appears in the 280-330 nanometer region, corresponding to π-π* electronic transitions within the conjugated aromatic system [31] [33].

The presence of the hydroxyl substituent on the phenyl ring introduces additional electronic transitions due to the electron-donating nature of the hydroxyl group [32] [33]. These transitions typically manifest as shoulders or additional absorption bands in the 250-280 nanometer region, reflecting charge transfer interactions between the hydroxyl group and the aromatic π-system.

The aldehyde functional group contributes n-π* transitions, typically appearing as weak absorption bands around 320-380 nanometers [31] [34]. These transitions involve promotion of non-bonding electrons on the carbonyl oxygen to anti-bonding π* orbitals of the carbonyl group. The intensity of these bands is generally lower than π-π* transitions due to the forbidden nature of n-π* transitions.

Solvent effects significantly influence the ultraviolet-visible spectrum, with polar solvents typically causing bathochromic shifts due to stabilization of excited state charge distributions [32] [34]. The presence of hydrogen bonding solvents can further modify the absorption characteristics by altering the electronic environment of the hydroxyl and carbonyl functional groups.

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of 2-(3-Hydroxyphenyl)benzaldehyde reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [35] [36]. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the molecular formula C13H10O2 [10]. The relative intensity of the molecular ion provides information about molecular stability under electron ionization conditions.

Primary fragmentation involves loss of the formyl radical (CHO- ) from the molecular ion, producing a prominent fragment at mass-to-charge ratio 169 [37] [36]. This fragmentation pathway represents α-cleavage adjacent to the carbonyl group, a characteristic process for aromatic aldehydes. The resulting carbocation is stabilized by resonance with the aromatic ring system.

Secondary fragmentation of the mass-to-charge ratio 169 fragment leads to loss of carbon monoxide, producing a peak at mass-to-charge ratio 141 [35] [37]. This fragmentation involves elimination of carbon monoxide from the aromatic system, facilitated by the extended conjugation. Additional fragmentation may involve loss of small neutral molecules such as water or carbon dioxide.

The hydroxyl substituent influences fragmentation patterns through potential elimination reactions [36] [38]. Loss of water (18 mass units) from the molecular ion or fragment ions represents a characteristic fragmentation pathway for hydroxyl-containing aromatic compounds. This process may involve migration of hydrogen atoms followed by elimination of water molecules.

Molecular Ion Identification

The molecular ion of 2-(3-Hydroxyphenyl)benzaldehyde appears at mass-to-charge ratio 198, providing direct confirmation of the molecular formula C13H10O2 [10] [39]. The isotope pattern reflects the natural abundance of carbon-13 and oxygen-18 isotopes, with the M+1 peak appearing at 14.3% relative intensity due to the presence of thirteen carbon atoms.

Accurate mass measurements using high-resolution mass spectrometry enable precise determination of the elemental composition [35] [40]. The calculated exact mass for C13H10O2 is 198.0681 atomic mass units, allowing differentiation from potential isobaric interferences with different elemental compositions.

The relative intensity of the molecular ion provides information about molecular stability and ionization efficiency [37] [41]. Aromatic aldehydes typically exhibit moderate molecular ion intensities due to competing fragmentation processes. The extended aromatic conjugation in 2-(3-Hydroxyphenyl)benzaldehyde contributes to molecular ion stability through charge delocalization.

Chemical ionization mass spectrometry provides complementary information through formation of protonated molecular ions at mass-to-charge ratio 199 [35]. This technique often produces more intense molecular ion-related peaks compared to electron ionization, facilitating molecular weight determination in complex mixtures.

X-ray Crystallographic Analysis

X-ray crystallographic studies of 2-(3-Hydroxyphenyl)benzaldehyde provide definitive three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements [42] [43]. Single crystal diffraction data reveal the precise spatial arrangement of atoms within the molecule and intermolecular interactions in the crystalline state.

The molecular geometry exhibits characteristic features of biphenyl-type compounds, with the two aromatic rings adopting a non-planar conformation [42] [44]. The dihedral angle between the benzaldehyde ring and the hydroxyphenyl ring typically ranges from 30-60 degrees, influenced by steric interactions and crystal packing forces. This twisted conformation minimizes steric repulsion between ortho substituents on adjacent rings.

Bond length analysis confirms the aromatic nature of both ring systems, with carbon-carbon bond lengths falling within the expected range of 1.38-1.42 Ångströms [43] [45]. The aldehyde carbon-oxygen bond exhibits typical double bond character with a length of approximately 1.21 Ångströms. The carbon-oxygen bond of the hydroxyl group displays single bond characteristics at approximately 1.36 Ångströms.

Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements [42] [43]. The hydroxyl groups typically participate in hydrogen bonding networks with neighboring molecules, forming dimeric or chain-like structures. These interactions contribute to crystal stability and influence physical properties such as melting point and solubility [44] [45].

The crystallographic data provide precise atomic coordinates that enable calculation of molecular properties such as dipole moments and polarizabilities [47]. These parameters are essential for understanding molecular behavior in different environments and predicting chemical reactivity patterns.